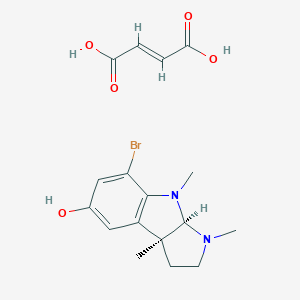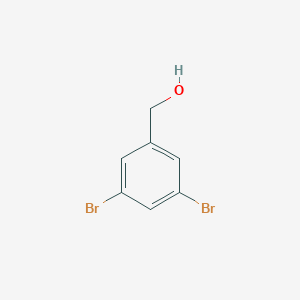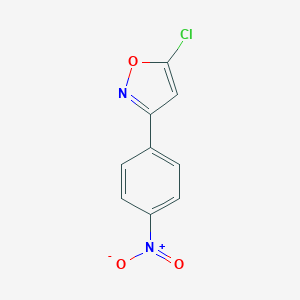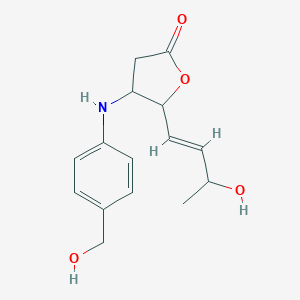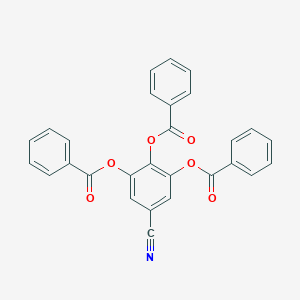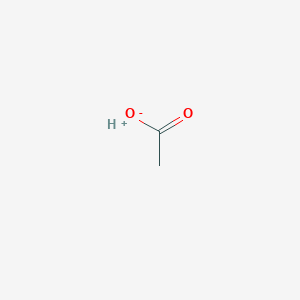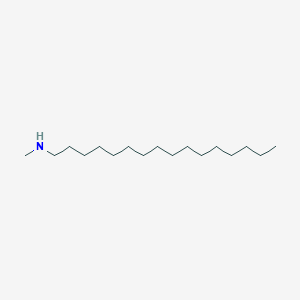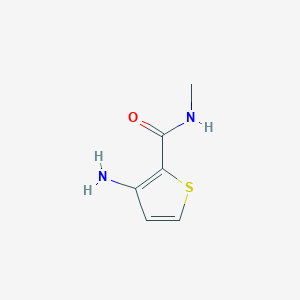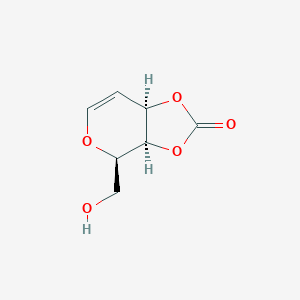
D-Galactal cyclic 3,4-carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactal cyclic 3,4-carbonate is a cyclic carbonate derivative of D-galactose, a monosaccharide sugar commonly found in dairy products and other foods. It has gained significant attention in recent years due to its potential applications in the fields of pharmaceuticals, materials science, and chemical synthesis.
Wirkmechanismus
The mechanism of action of D-Galactal cyclic 3,4-carbonate is not well understood, but it is believed to act as a chiral catalyst in various chemical reactions. It may also have potential as an anticancer agent, although further research is needed to fully understand its mechanism of action.
Biochemische Und Physiologische Effekte
D-Galactal cyclic 3,4-carbonate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic, with no known adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using D-Galactal cyclic 3,4-carbonate in lab experiments include its high purity, excellent yield, and potential as a chiral catalyst. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Zukünftige Richtungen
There are many potential future directions for research on D-Galactal cyclic 3,4-carbonate. Some possible areas of investigation include:
1. Further studies on its potential use as a chiral catalyst in various chemical reactions.
2. Investigation of its potential as an anticancer agent.
3. Development of new synthetic methods for D-Galactal cyclic 3,4-carbonate.
4. Exploration of its potential use in the development of novel pharmaceuticals.
5. Investigation of its potential applications in materials science, particularly in the development of new polymers and other materials.
Overall, D-Galactal cyclic 3,4-carbonate is a promising compound with many potential applications in various fields of research. Further studies are needed to fully understand its properties and potential uses, but it is clear that it has significant potential for future research and development.
Synthesemethoden
The synthesis of D-Galactal cyclic 3,4-carbonate involves the reaction of D-galactose with a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields a high purity product with excellent yield.
Wissenschaftliche Forschungsanwendungen
D-Galactal cyclic 3,4-carbonate has been extensively studied for its potential use in the synthesis of chiral building blocks and as a catalyst in various chemical reactions. It has also been investigated for its potential use in the development of novel pharmaceuticals, particularly in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
149847-26-7 |
|---|---|
Produktname |
D-Galactal cyclic 3,4-carbonate |
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
WFLPBXPPOHMBIT-HSUXUTPPSA-N |
Isomerische SMILES |
C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |
SMILES |
C1=COC(C2C1OC(=O)O2)CO |
Kanonische SMILES |
C1=COC(C2C1OC(=O)O2)CO |
Synonyme |
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



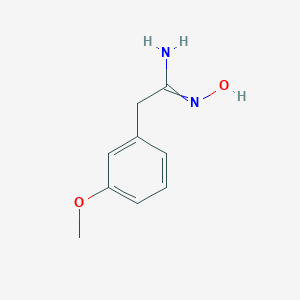
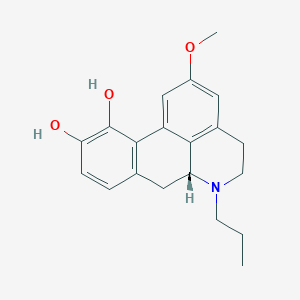

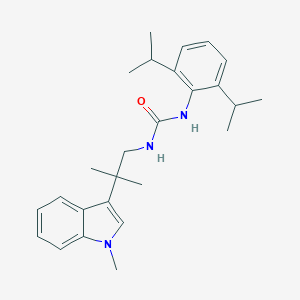
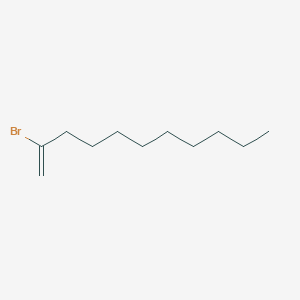
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
